1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a thiophene ring, which is further substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a dioxaborolane group.
Attachment of the Pyrrolidine Ring: The functionalized thiophene derivative is then reacted with a pyrrolidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups .
Scientific Research Applications
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures . The thiophene and pyrrolidine rings contribute to the compound’s stability and reactivity, enabling it to interact with biological molecules and materials .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, a thiophene ring, and a dioxaborolane group. This structure provides a balance of stability and reactivity, making it suitable for various applications in synthesis, biology, and materials science .
Properties
Molecular Formula |
C15H24BNO2S |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-9-13(20-11-12)10-17-7-5-6-8-17/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
OXNKLNFGPSBNHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.